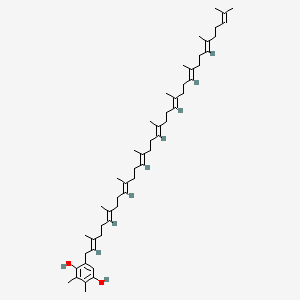

12-oxo-5E,8E,10Z-dodecatrienoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

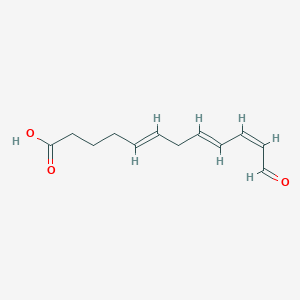

12-oxo-5E,8E,10Z-dodecatrienoic acid is a medium-chain fatty acid.

Applications De Recherche Scientifique

Subheading Biological Activities and Neutrophil Interactions

12-oxo-5E,8E,10Z-dodecatrienoic acid (12-OxoDTrE) and its derivatives show significant agonist activities towards human neutrophils. These compounds induce a rapid and dose-dependent increase in the concentration of cytoplasmic free calcium in isolated peripheral blood human neutrophils. This activity is clearly detectable at concentrations greater than or equal to 10(-8) M. The carbonyl compounds also induce a decrease in right-angle light scatter, effects that are abolished by pretreatment of neutrophils with leukotriene B4. This suggests that the mechanisms of action of 12-OxoDTrE involve leukotriene B4 binding sites or a common activation sequence (Naccache et al., 1991).

Plant Wound Healing and Growth Regulation

Subheading Role in Plant Tissue Healing and Growth

12-Oxo-trans-10-dodecenoic acid (trans-10-ODA), an oxidation product of polyunsaturated fatty acids in plant tissues, shows structural similarity to traumatic acid, considered a wound hormone. This suggests that trans-10-ODA might be a precursor of traumatic acid. Experiments with cucumber and runner beans show that trans-10-ODA has growth-regulating properties, increasing in the esterified form with age and in response to tissue wounding. These findings suggest that trans-10-ODA is a natural compound with significant influence on plant development, potentially functioning as a wound hormone (Zimmerman & Coudron, 1979).

Synthesis and Chemical Transformation

Subheading Chemical Synthesis and Transformations

The thermal intramolecular Diels-Alder reaction of certain derivatives of this compound leads to the formation of compounds with significant yields, showcasing its potential in synthetic organic chemistry. The stereochemistry of the products from these reactions has been determined by 1H nuclear magnetic resonance spectra and other chemical analysis methods. This indicates the compound's utility in complex organic synthesis and as a precursor for various chemical transformations (Takeda et al., 1982).

Propriétés

Formule moléculaire |

C12H16O3 |

|---|---|

Poids moléculaire |

208.25 g/mol |

Nom IUPAC |

(5E,8E,10Z)-12-oxododeca-5,8,10-trienoic acid |

InChI |

InChI=1S/C12H16O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h2-5,7,9,11H,1,6,8,10H2,(H,14,15)/b4-2+,5-3+,9-7- |

Clé InChI |

ZRIOISYGDYRQIK-JDNZBGOLSA-N |

SMILES isomérique |

C(C/C=C/C/C=C/C=C\C=O)CC(=O)O |

SMILES |

C(CC=CCC=CC=CC=O)CC(=O)O |

SMILES canonique |

C(CC=CCC=CC=CC=O)CC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

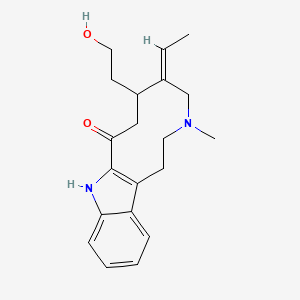

![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)

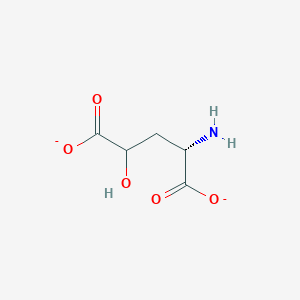

![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)

![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)

![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)